![molecular formula C21H23ClN2O3S B2638019 (S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate CAS No. 1268524-67-9](/img/structure/B2638019.png)

(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

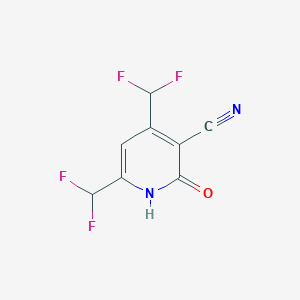

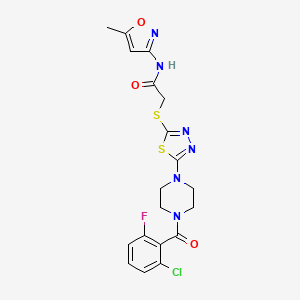

The compound “(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate” is a derivative of the benzodiazepine class of drugs . Benzodiazepines are a class of psychoactive drugs with varying effects such as sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant .

Synthesis Analysis

The synthesis of benzodiazepines has been described in various studies. One method involves the continuous flow synthesis of six benzodiazepines from aminobenzophenones . Another method describes the synthesis of midazolam and its analogues using isocyanide reagents . These methods could potentially be adapted for the synthesis of the compound .Molecular Structure Analysis

The molecular structure of benzodiazepines typically includes a benzene ring fused to a seven-membered diazepine ring . The specific structure of the compound would include additional functional groups and substitutions at various positions on the benzodiazepine core structure.Chemical Reactions Analysis

Benzodiazepines undergo various chemical reactions during their synthesis. For example, one synthesis method involves a S_NAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

One of the primary scientific applications of compounds closely related to (S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate is in crystal structure analysis. A study by Dutkiewicz et al. (2012) examined a similar compound, highlighting the temperature-dependent ordering of the methyl group in its crystal structure. This study provides insights into the structural properties of these compounds, which can be crucial for understanding their behavior in various applications (Dutkiewicz et al., 2012).

Synthesis and Molecular Structure

The synthesis and molecular structure of related compounds have been extensively studied, as demonstrated by Gui-chun (2011). This research is significant for the development of new compounds with potential applications in various fields, including materials science and pharmacology (Yang Gui-chun, 2011).

Hapten Synthesis for Pharmacological Studies

Miyazawa et al. (1992) explored the synthesis of a hapten closely related to the compound . The focus was on developing a method to study the pharmacokinetics of potent platelet-activating factor (PAF) receptor antagonists, which has implications in understanding the drug's metabolism and distribution in the body (Miyazawa et al., 1992).

Solvent Effect on Spectral Properties

Tarakanov et al. (2011) investigated the effect of solvent on the spectral properties of a similar compound. This research is important in the context of chemical analysis and the development of compounds for specific applications, where solvent interactions play a crucial role (Tarakanov et al., 2011).

Synthesis of Pseudopeptidic Compounds

Lecinska et al. (2010) conducted a study on the synthesis of pseudopeptidic compounds using a similar chemical structure. This research contributes to the field of medicinal chemistry, particularly in the design of new drugs and therapeutic agents (Paulina Lecinska et al., 2010).

Synthesis and Structure of Diazaboroles

Weber et al. (1999) explored the synthesis and structure of diazaboroles, which are structurally related to the compound . This research enhances understanding of the properties of these compounds, which can be valuable in various scientific applications (L. Weber et al., 1999).

Mecanismo De Acción

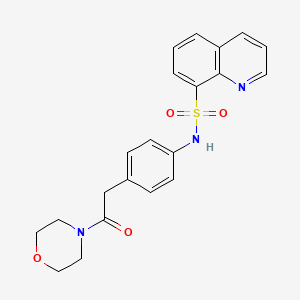

Target of Action

Compounds like “(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate” often target specific proteins or enzymes in the body. These targets are usually key components in biochemical pathways and have a significant role in the functioning of cells .

Mode of Action

The compound might bind to its target, altering its structure or function. This can inhibit or enhance the target’s activity, leading to changes in the biochemical pathways it is involved in .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. Changes in these pathways can lead to various downstream effects, such as altered cell signaling, changes in gene expression, or modifications to cell metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted would all impact its effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-[(3S)-5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3S/c1-11-12(2)28-20-17(11)18(13-6-8-14(22)9-7-13)23-15(19(26)24-20)10-16(25)27-21(3,4)5/h6-9,15H,10H2,1-5H3,(H,24,26)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKLUYDBOVKXJD-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637945.png)

![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)

![5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2637953.png)

![N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2637954.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2637956.png)

![3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea](/img/structure/B2637957.png)

![2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2637958.png)